molecular formula C11H15N B2858596 Adamantane-2-carbonitrile CAS No. 35856-00-9

Adamantane-2-carbonitrile

Cat. No. B2858596
Key on ui cas rn: 35856-00-9
M. Wt: 161.248
InChI Key: KHCMWKSXPURXRL-UHFFFAOYSA-N
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Patent
US08952169B2

Procedure details

To a solution of 2-adamantanone (6.24 g, 41.50 mmol) in anhydrous 1,2-dimethoxyethane (150 mL) was added anhydrous ethanol (3.6 mL, 61.00 mmol) and p-toluenesulfonylmethyl isocyanide (10.0 g, 51.50 mmol) at 0° C. Potassium tert-butoxide (7.03 g, 62.70 mmol) was added in portions over 35 minutes under nitrogen atmosphere. The reaction mixture was stirred for 3.5 hours at ambient temperature. The mixture was filtered through a pad of diatomaceous earth that was washed with ethyl acetate (200 mL). The filtrate was washed with brine (2×200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to dryness. The residue was purified by column chromatography with a gradient of 0-10% ethyl acetate in hexanes to afford the title compound (5.16 g, 77% yield) as a colorless solid: 1H NMR (300 MHz, CDCl3) δ 2.88 (s, 1H), 2.15-2.11 (m, 4H), 1.92-1.85 (m, 4H), 1.75-1.70 (m, 6H); MS (ES−) m/z 162.2 (M+1).
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[C:2]1=O)[CH2:8]2.C(O)C.C1(C)C=CC(S([CH2:24][N+:25]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+]>COCCOC>[CH:1]12[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH:2]1[C:24]#[N:25])[CH2:8]2 |f:3.4|

Inputs

Step One
Name
Quantity
6.24 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth that
WASH
Type
WASH
Details
was washed with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The filtrate was washed with brine (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with a gradient of 0-10% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C12C(C3CC(CC(C1)C3)C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.16 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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